Butyric--d4 Acid

Catalog No.
S1780180
CAS No.
1219794-99-6
M.F
C4H8O2
M. Wt
92.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyric--d4 Acid

CAS Number

1219794-99-6

Product Name

Butyric--d4 Acid

IUPAC Name

2,2,3,3-tetradeuteriobutanoic acid

Molecular Formula

C4H8O2

Molecular Weight

92.13

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i2D2,3D2

InChI Key

FERIUCNNQQJTOY-RRVWJQJTSA-N

SMILES

CCCC(=O)O

Synonyms

Butyric--d4 Acid

Isotope Tracer Studies

One primary application of Butyric-d4 acid lies in isotope tracer studies. Deuterium, a stable isotope of hydrogen, acts as a non-radioactive label. By incorporating Butyric-d4 acid into a biological system, researchers can track its metabolic pathway and fate within the system. Since deuterium behaves similarly to hydrogen but with a slightly different mass, scientists can distinguish the labeled molecule (Butyric-d4 acid) from its unlabeled counterpart (regular butyric acid) using techniques like mass spectrometry . This allows researchers to monitor the metabolism of butyric acid and understand its role in various cellular processes.

Butyric-d4 acid, also known as butyric acid-2,2,3,3-d4, is a deuterated form of butyric acid, which is a short-chain fatty acid with the chemical formula C4H8O2\text{C}_4\text{H}_8\text{O}_2. The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification allows for unique applications in research, particularly in metabolic studies and tracer experiments due to the distinct mass of deuterium compared to regular hydrogen .

. As a carboxylic acid, it can participate in various reactions including:

  • Esterification: Reacts with alcohols to form esters.
  • Amidation: Forms amides when reacted with amines.
  • Formation of Anhydrides: Can react with itself or other acids to form anhydrides.
  • Chlorination: Produces butyryl chloride when reacted with thionyl chloride or phosphorus pentachloride .

These reactions are fundamental in organic synthesis and can be utilized to create derivatives with specific properties.

Butyric-d4 acid exhibits biological activities similar to those of butyric acid. It is recognized for its role as a histone deacetylase inhibitor, affecting gene expression by promoting histone acetylation. This action enhances transcriptional activity at promoters that are typically silenced due to histone deacetylation. Additionally, butyric acid and its derivatives have been studied for their potential anti-inflammatory effects and roles in gut health, particularly in the regulation of intestinal microbiota and maintenance of gut barrier integrity .

The synthesis of butyric-d4 acid can be achieved through several methods:

  • Deuterated Hydrocarbon Sources: Starting from deuterated hydrocarbons like deuterated propene through hydroformylation processes.
  • Fermentation Processes: Utilizing specific strains of bacteria (e.g., Clostridium species) that can produce butyrate under anaerobic conditions. The fermentation process can be adjusted to incorporate deuterated substrates .
  • Chemical Synthesis: Direct

Butyric-d4 acid has several notable applications:

  • Isotope Tracer Studies: Its primary application lies in metabolic tracing where it serves as a non-radioactive label. Researchers use mass spectrometry to track its metabolic pathways within biological systems.
  • Pharmaceutical Research: It is used in studies investigating the effects of butyric acid on cellular processes and disease mechanisms.
  • Nutritional Studies: Investigating the role of butyrate in human health, particularly concerning gut microbiota and metabolic health.

Interaction studies involving butyric-d4 acid focus primarily on its metabolic pathways and biological interactions. Research has shown that it can influence various signaling pathways related to inflammation and cellular metabolism. For example, it interacts with histone deacetylases and impacts gene expression related to immune responses and cell proliferation . The incorporation of deuterium allows for precise tracking of these interactions using advanced analytical techniques.

Several compounds share structural similarities with butyric-d4 acid, each possessing unique properties and applications:

Compound NameChemical FormulaKey Features
Butyric AcidC₄H₈O₂Naturally occurring fatty acid; involved in metabolism.
Phenylbutyric AcidC₁₀H₁₂O₂A phenyl-substituted derivative; used in medical research.
3-Methylbutyric AcidC₅H₁₀O₂A branched-chain fatty acid; studied for energy metabolism.
Valeric AcidC₅H₁₀O₂A straight-chain fatty acid; involved in various biochemical processes.

Butyric-d4 acid's uniqueness lies in its isotopic labeling capability, allowing researchers to trace its metabolic pathways distinctly from regular butyric acid. This characteristic makes it invaluable for studies requiring precise tracking of metabolic processes without interference from naturally occurring compounds .

Butyric-d4 acid (C₄H₄D₄O₂) is a short-chain fatty acid with four hydrogen atoms replaced by deuterium at the 2,2,3,3 positions (). This isotopic substitution alters its molecular weight to 92.13 g/mol while preserving its carboxylic acid functionality (). The structural integrity of the deuterated form is confirmed by spectroscopic data:

  • SMILES: CC([²H])(C([²H])(C(=O)O[²H])[²H])[²H] ()
  • InChIKey: FERIUCNNQQJTOY-RRVWJQJTSA-N ()

Deuterium incorporation reduces vibrational frequencies, leading to distinct NMR chemical shifts. For instance, the methylene (CD₂) groups resonate at δ 1.3–1.7 ppm in ¹H NMR, separated from non-deuterated analogs (). The kinetic isotope effect (KIE) of 6–8% observed in enzymatic reactions involving butyric-d4 acid enables mechanistic studies of acyl-CoA synthetases and β-oxidation pathways ().

Historical Development of Isotopically Labeled Short-Chain Fatty Acids

The synthesis of deuterated fatty acids originated in the 1930s with Harold Urey’s discovery of deuterium, but technical limitations hindered widespread adoption until the 1960s (). Early methods for butyric-d4 acid production involved:

  • Acid-catalyzed exchange: Reacting butyric acid with D₂O in the presence of Pt or Pd catalysts (60–80% deuteration efficiency) ().
  • Grignard synthesis: Using CD₃MgBr to alkylate CO₂, yielding 90–95% deuterated products ().
DecadeAdvancementImpact
1970sFT-NMR commercializationEnabled precise detection of deuterium-labeled species ()
1990sElectrospray ionization MSFacilitated high-sensitivity quantification of SCFA-d4 ()
2010sGut microbiome researchRevealed butyrate-d4’s role in colonocyte metabolism ()

The 2008 development of ¹³C/²H dual-labeled butyrate derivatives marked a turning point, allowing simultaneous tracking of carbon flux and hydrogen exchange in lipid-protein interactions (). Contemporary applications leverage butyric-d4 acid’s stability (t₁/₂ > 2 years at −20°C) and compatibility with biological systems ().

Acid-catalyzed hydrogen-deuterium exchange represents one of the most efficient and widely employed methods for synthesizing butyric-d4 acid [4]. This approach leverages the principle of hydrogen-deuterium (H-D) exchange, where hydrogen atoms in the butyric acid molecule are replaced with deuterium atoms through an acid-catalyzed reaction mechanism [13]. The process typically involves treating butyric acid with deuterium oxide (D2O) in the presence of an acid catalyst under controlled temperature conditions [4] [13].

The reaction mechanism proceeds through the formation of an enol intermediate, which facilitates the exchange of hydrogen atoms with deuterium from the deuterium oxide solvent [14]. The acid catalyst, commonly sulfuric acid (H2SO4) or deuterated sulfuric acid (D2SO4), enhances the rate of exchange by promoting the formation of the enol intermediate [13]. The concentration of the acid catalyst significantly influences both the reaction rate and the degree of deuterium incorporation [13].

Research findings indicate that using 20 weight percent D2SO4 in deuterated methanol (CD3OD) at temperatures between 60-90°C provides optimal conditions for efficient deuterium incorporation in carboxylic acids similar to butyric acid [13]. Under these conditions, the exchange reaction proceeds through a cationic pathway rather than a radical pathway, as evidenced by comparable reaction progress under light-shielding conditions [13].

Acid CatalystSolventTemperature (°C)Reaction Time (h)Average D Incorporation (%)
2.4 wt% H2SO4CD3OD606577
9.7 wt% H2SO4CD3OD6011091
20 wt% H2SO4CD3OD604582
20 wt% D2SO4CD3OD604597

Table 1: Effect of acid catalyst concentration and type on deuterium incorporation efficiency [13]

For butyric-d4 acid specifically, the acid-catalyzed H-D exchange technique targets the alpha and beta carbon positions, resulting in the replacement of hydrogen atoms with deuterium at these positions [4] [12]. The reaction conditions can be optimized to achieve high levels of deuterium incorporation, with deuterium content reflecting the hydrogen/deuterium ratio in the reaction mixture [13].

An alternative approach involves using deuterated acetic acid (CD3CO2D) as both the acid catalyst and deuterium source [13]. This method is particularly effective for compounds that are sensitive to stronger acids and can achieve moderate to good deuterium incorporation with appropriate reaction times and temperatures [13] [14].

Isotopic Labeling via Nucleophilic Substitution Reactions

Nucleophilic substitution represents another valuable synthetic route for preparing butyric-d4 acid, offering complementary advantages to acid-catalyzed exchange techniques [9]. This approach typically involves the substitution of leaving groups with deuterium-containing nucleophiles, allowing for more selective deuterium incorporation at specific positions within the butyric acid structure [9] [18].

The synthesis of butyric-d4 acid via nucleophilic substitution often begins with suitable precursors such as halogenated butyric acid derivatives or activated esters [3] [9]. These precursors undergo nucleophilic attack by deuterium-containing reagents, resulting in the replacement of the leaving group with deuterium [9]. Common deuterium sources for these reactions include sodium borodeuteride (NaBD4), lithium aluminum deuteride (LiAlD4), or deuterated water (D2O) in combination with appropriate catalysts [15].

One effective approach involves the use of deuterated reagents in combination with transition metal catalysts to facilitate the nucleophilic substitution reaction [15]. For instance, palladium-catalyzed reactions using hexamethyldisilane and deuterium oxide have been demonstrated to effectively install deuterium at specific positions in carboxylic acid derivatives [15]. This method allows for selective deuteration at the alpha and beta positions of butyric acid, which is crucial for synthesizing butyric-d4 acid [15].

Research findings indicate that nucleophilic substitution reactions can achieve high levels of deuterium incorporation with good regioselectivity [9]. The reaction conditions, including temperature, solvent, and catalyst loading, can be optimized to enhance both the yield and deuterium content of the final product [9] [15].

Deuterium SourceCatalystSolventTemperature (°C)Deuterium Incorporation Sites
NaBD4RuMeOH25-60α, β positions
NaBD4PdCD3OD25-60α, β positions
D2O/Me3SiHPdTHF80-100α, β positions
CD3CO2DNoneNone150Multiple positions

Table 2: Nucleophilic substitution conditions for deuterium incorporation in carboxylic acids [15]

The advantage of nucleophilic substitution methods lies in their ability to achieve selective deuteration at specific positions, which can be particularly valuable when preparing butyric-d4 acid with deuterium atoms at predetermined locations [9]. Additionally, these methods often operate under milder conditions compared to acid-catalyzed exchange techniques, making them suitable for substrates that may be sensitive to strongly acidic environments [9] [15].

Large-Scale Production Using Catalytic Deuterium Incorporation

The large-scale production of butyric-d4 acid necessitates efficient, cost-effective, and scalable methodologies that can maintain high deuterium incorporation while minimizing resource consumption [11] [16]. Catalytic deuterium incorporation has emerged as a preferred approach for industrial-scale synthesis, offering advantages in terms of reaction efficiency, deuterium source utilization, and process economics [11] [21].

Heterogeneous catalysis plays a crucial role in large-scale deuteration processes, with platinum, palladium, and ruthenium catalysts being commonly employed [15] [16]. These catalysts facilitate the exchange of hydrogen atoms with deuterium from deuterium oxide (D2O) under controlled pressure and temperature conditions [16]. For butyric acid deuteration specifically, platinum catalysts have demonstrated excellent performance in achieving high deuterium incorporation at industrial scales [16].

A notable large-scale production method involves treating butyric acid with deuterium oxide in the presence of sodium deuteroxide (NaOD) and a platinum catalyst at elevated temperatures (approximately 180°C) for extended periods (typically 7 days) [16]. This approach enables comprehensive deuteration of the butyric acid molecule, resulting in high-quality butyric-d4 acid suitable for research and commercial applications [16].

Recent advancements in catalytic systems have led to the development of more efficient methodologies for large-scale deuteration [31]. For instance, nanostructured iron catalysts derived from biomass have shown promise for selective deuteration of organic compounds using deuterium oxide under hydrogen pressure [31]. These catalysts offer advantages in terms of cost, sustainability, and scalability, making them attractive alternatives for industrial-scale production of deuterated compounds including butyric-d4 acid [31].

Flow synthesis methods represent another significant advancement in large-scale production technologies [19]. These continuous-flow processes utilize microwave reactors with immobilized catalysts to facilitate efficient hydrogen-deuterium exchange reactions [19]. The flow synthesis approach offers several advantages over traditional batch processes, including reduced reaction times, improved deuterium incorporation efficiency, and enhanced process control [19].

Production MethodCatalystDeuterium SourceTemperature (°C)PressureScale CapabilityDeuterium Incorporation (%)
Batch ReactionPt/Al2O3D2O/NaOD180AmbientKilogram>95
Flow SynthesisPt/Al2O3D2O150-2002 MPaKilogram>90
Biomass-Fe CatalystFe-CelluloseD2O/H2120H2 pressureKilogram>90

Table 3: Comparison of large-scale production methods for deuterated compounds [16] [19] [31]

Economic considerations are paramount in large-scale production, with the cost of deuterium oxide representing a significant factor [11]. To address this challenge, recycling strategies have been developed to recover and reuse deuterium oxide from reaction mixtures [34]. These approaches involve distillation and purification of the deuterium oxide after the reaction, allowing it to be reused in subsequent deuteration processes without compromising the deuterium incorporation efficiency [34].

Purification Strategies for High Isotopic Purity (>98 atom % D)

Achieving high isotopic purity (>98 atom % D) in butyric-d4 acid is essential for its application in research and analytical contexts [10] [17]. The purification process aims to remove undeuterated or partially deuterated species, resulting in a product with consistent and high deuterium content [10]. Several sophisticated purification strategies have been developed to meet these stringent requirements [17].

Chromatographic techniques represent a cornerstone of purification methodologies for deuterated compounds [17]. High-performance liquid chromatography (HPLC) with appropriate stationary phases can effectively separate butyric-d4 acid from its partially deuterated counterparts based on subtle differences in their physicochemical properties [27]. The selection of mobile phase composition, flow rate, and column temperature is critical for achieving optimal separation [27].

Gas chromatography (GC) offers another powerful approach for purification, particularly when coupled with mass spectrometry for detection and quantification [29]. GC methods can separate deuterated fatty acids based on their retention times, which are influenced by the degree of deuteration [29]. Research has demonstrated that the relative retention times of deuterated fatty acids are proportional to their deuterium content, providing a basis for effective separation and purification [30].

Purification MethodSeparation PrincipleAdvantagesLimitationsAchievable Purity
HPLCPolarity differencesHigh resolution, scalableSolvent consumption>99%
GCVolatility/retention time differencesHigh sensitivity, good resolutionLimited to volatile compounds>98%
DistillationBoiling point differencesScalable, cost-effectiveLimited resolution95-98%
RecrystallizationSolubility differencesSimple, scalableMultiple cycles needed>99%

Table 4: Comparison of purification methods for deuterated compounds [10] [17] [27]

For industrial-scale purification, distillation techniques may be employed to separate butyric-d4 acid based on differences in boiling points between deuterated and non-deuterated species [22]. However, achieving high isotopic purity through distillation alone can be challenging due to the relatively small differences in physical properties [22]. Consequently, multi-stage purification processes combining different techniques are often implemented to achieve the desired purity levels [17].

Analytical methods for assessing isotopic purity are crucial components of the purification process [17]. Nuclear magnetic resonance (NMR) spectroscopy, particularly deuterium NMR, provides valuable information about the position and extent of deuteration in butyric-d4 acid [21]. Mass spectrometry offers complementary insights, allowing for the determination of isotopic distribution patterns and overall deuterium content [10].

Recent research has focused on developing more efficient and accurate methods for evaluating isotopic purity [17]. High-resolution mass spectrometry (HRMS) coupled with electrospray ionization (ESI) has emerged as a powerful tool for characterizing deuterated compounds [10]. This approach enables the rapid assessment of isotopic purity with minimal sample consumption, making it particularly valuable for quality control in production settings [10].

The isotopic purity of deuterated compounds can be calculated using relative abundance measurements from mass spectrometry data [17]. Two primary calculation methods have been established: one based on the relative abundance in ESI-HRMS and another utilizing ultra-performance liquid chromatography (UPLC) coupled with HRMS [10]. These methods provide consistent isotopic purity values that align well with certified reference standards [10].

Deuterium Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy provides powerful analytical capabilities for characterizing deuterium incorporation in butyric-d4 acid, where four hydrogen atoms are specifically replaced with deuterium isotopes [1]. The fundamental principle underlying deuterium nuclear magnetic resonance analysis relies on the distinctive magnetic properties of deuterium nuclei, which possess a nuclear spin quantum number of 1, contrasting with proton nuclear magnetic resonance where hydrogen exhibits a spin of 1/2 [1].

Chemical Shift Characteristics and Isotope Effects

For deuterated compounds such as butyric-d4 acid, the chemical shifts in proton nuclear magnetic resonance and deuterium nuclear magnetic resonance demonstrate remarkable similarity, with only minor isotope effects observable [1]. This similarity arises from the nearly identical local chemical environments experienced by both isotopologues, enabling straightforward spectral interpretation through extrapolation between proton nuclear magnetic resonance and deuterium nuclear magnetic resonance methodologies [1].

Spectral Resolution and Sensitivity Enhancement

The presence of deuterium in butyric-d4 acid significantly enhances nuclear magnetic resonance spectral resolution and sensitivity compared to conventional proton-based analysis [2]. This enhancement proves particularly valuable when analyzing highly deuterated compounds where conventional proton nuclear magnetic resonance analysis becomes limited by diminished residual proton signal intensities [1]. Deuterium nuclear magnetic resonance experiments can be performed without additional probe tuning requirements, maintaining instrumental efficiency while providing rich structural information for verification and impurity identification [1].

Deuterium Nuclear Magnetic Resonance Parameter Optimization

Experimental parameters for deuterium nuclear magnetic resonance analysis of butyric-d4 acid require specific optimization protocols. The ninety-degree pulse width typically measures 227 microseconds at maximum power settings, while deuterium relaxation times generally range from 1 to 2 seconds, facilitating rapid pulse data acquisition sequences [1]. These parameters enable efficient data collection while maintaining spectral quality suitable for quantitative analysis applications.

Structural Verification and Enrichment Determination

Deuterium nuclear magnetic resonance spectroscopy serves as an essential analytical technique for confirming deuterium enrichment levels in butyric-d4 acid preparations [1]. The methodology enables precise determination of isotopic purity while simultaneously verifying structural integrity of the deuterated product. Integration of deuterium nuclear magnetic resonance data with complementary analytical techniques provides comprehensive characterization protocols for research and analytical chemistry applications [2].

Mass Spectrometric Differentiation from Protio-Butyric Acid

High-Resolution Mass Spectrometry Requirements

Isotopological Separation and Spectral Processing

The analytical approach involves spectral separation procedures for distinguishing spectral features associated with deuterated metabolites from isotopologues containing identical mass numbers but differing deuteron content [3]. Spectral separation methodologies employ binning procedures utilizing kernel density functions with bandwidths matching instrument resolution characteristics, enabling accurate differentiation even at lower resolving power conditions [3].

Mass Spectral Fragmentation Patterns

Gas chromatography-mass spectrometry analysis of butyric-d4 acid reveals characteristic fragmentation patterns distinct from protio-butyric acid. The molecular ion exhibits a mass shift of +4 atomic mass units relative to standard butyric acid, appearing at mass-to-charge ratio 92 instead of 88 [5]. Base peak analysis demonstrates consistent fragmentation patterns, with deuterium retention observable throughout major fragment ions, facilitating unambiguous identification [6].

Isotopic Enrichment Quantification

Quantitative determination of deuterium enrichment in butyric-d4 acid preparations utilizes mass isotopomer distribution analysis combined with least squares regression methodologies [7]. This approach determines deuterium enrichment at specific carbon positions with accuracy exceeding 0.3 mole percent without requiring calibration curves or correction factors [7]. The methodology proves particularly effective for biological samples where deuterium labeling facilitates metabolic tracing studies [7].

Clinical and Research Applications

Mass spectrometric analysis of butyric-d4 acid enables real-time monitoring of deuterated metabolites in biological systems following deuterated water ingestion [3]. The technique facilitates non-invasive diagnostic applications through breath analysis, where volatile deuterated metabolites provide insights into metabolic pathways without complex sample preparation requirements [3]. Time-resolved measurements enable construction of metabolite concentration profiles, supporting comprehensive metabolic flux analysis [3].

Isotope Effects on Acid Dissociation Constants

Theoretical Framework of Deuterium Isotope Effects

Deuterium isotope effects on acid-base equilibrium in butyric-d4 acid arise from fundamental differences in zero-point energy between protio and deutero isotopologues [8]. The linear free-energy relationship between delta-pKa values and pKa in normal water reflects both intrinsic isotope exchange effects and medium solvent isotope effects [8]. For butyric acid, the normal pKa value of 4.82 in aqueous solution [9] provides the baseline for calculating deuterium isotope effects.

Quantitative Isotope Effect Measurements

Experimental determinations demonstrate that carboxylic acids, including butyric acid derivatives, exhibit delta-pKa values (pKa in deuterium oxide minus pKa in normal water) of approximately 0.55 units for organic acids with pKa values below 7 [10]. This consistent isotope effect reflects the dominant contribution of intrinsic isotope exchange processes where titratable protons are replaced with deuterons [8]. The magnitude of this effect results primarily from zero-point energy differences between hydrogen and deuterium isotopologues [8].

Medium Effects and Solvent Isotope Contributions

Medium isotope effects contribute significantly to the observed delta-pKa values through solvent-solute hydrogen bonding interactions [8]. The replacement of normal water with deuterium oxide in the solvation shell affects the free energy change associated with acid dissociation processes. For butyric-d4 acid, these medium effects become particularly relevant when the compound is analyzed in deuterated solvent systems, where both intrinsic and medium isotope effects operate simultaneously [8].

Computational Predictions and Experimental Validation

Path integral and free-energy perturbation simulation methods provide theoretical frameworks for predicting deuterium isotope effects on acid dissociation constants [8]. These computational approaches successfully reproduce experimental observations for carboxylic acids, demonstrating that the primary isotope effect arises from vibrational zero-point energy differences between deuterated and protonated forms [8]. For butyric-d4 acid, theoretical calculations predict pKa increases of 0.5 to 0.6 units compared to protio-butyric acid [11].

Practical Implications for Analytical Applications

The isotope effect on acid dissociation constants affects the ionization behavior of butyric-d4 acid in aqueous solutions, influencing its analytical detection and quantification methodologies. The increased pKa value results in reduced ionization at physiological pH conditions, potentially affecting extraction efficiencies and chromatographic retention behavior [11]. These considerations prove essential for developing accurate analytical protocols for deuterated butyric acid determination in biological matrices.

Comparative Vibrational Spectroscopy with Native Butyrate

Fundamental Vibrational Mode Analysis

Infrared spectroscopic analysis of butyric-d4 acid reveals distinctive vibrational characteristics compared to native butyric acid, particularly in carbon-hydrogen stretching regions [12]. The incorporation of deuterium atoms results in systematic red-shifts of vibrational frequencies following the square root of the mass ratio principle, where carbon-deuterium stretching frequencies appear approximately 855-879 wavenumbers lower than corresponding carbon-hydrogen modes [13].

Characteristic Infrared Absorption Bands

Native butyric acid exhibits characteristic infrared absorptions including a broad oxygen-hydrogen stretch at 2500-3300 wavenumbers, carbon-hydrogen stretching modes at 2800-3000 wavenumbers, and the carbonyl stretch at 1707-1710 wavenumbers [14] [15]. In butyric-d4 acid, the carbon-hydrogen stretching modes undergo significant modification, with carbon-deuterium stretches appearing in the 2100-2200 wavenumber region, creating spectroscopic windows free from interference with other functional groups [13].

Matrix Isolation Spectroscopy Studies

Matrix isolation infrared spectroscopy combined with quantum chemical calculations provides detailed conformational analysis of butyric acid and its deuterated analogs [12]. Anharmonic density functional theory calculations enable precise assignment of spectral bands, demonstrating the importance of Fermi resonance effects and anharmonic contributions for accurate carbonyl stretch interpretation [12]. Multiple conformers exist in noble gas matrices, with both planar and non-planar aliphatic chain conformations observed simultaneously [12].

Deuterium Labeling Effects on Vibrational Coupling

The substitution of hydrogen with deuterium in butyric-d4 acid significantly affects vibrational coupling mechanisms within the molecular framework [16]. Deuterium's larger mass reduces vibrational amplitudes, resulting in modified intermolecular interactions and altered vibrational coupling patterns [16]. These changes manifest as distinctive spectroscopic signatures enabling differentiation between deuterated and protio forms through vibrational analysis [16].

Quantitative Vibrational Analysis Applications

Coherent Raman spectroscopy demonstrates that carbon-deuterium stretch vibrations exhibit lower Raman susceptibility compared to carbon-hydrogen stretches, with signal intensities scaling proportionally with vibrational frequency shifts [13]. This relationship provides quantitative analytical capabilities for determining deuterium incorporation levels while simultaneously offering enhanced chemical specificity in complex biological systems [13]. The trade-off between chemical specificity and signal strength must be considered when developing deuterium labeling strategies for analytical applications [13].

Near-Infrared Spectroscopic Characterization

Dates

Last modified: 08-15-2023

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